REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[C:5]([C:8]1[CH2:9][CH2:10][N:11](CC2C=CC=CC=2)[CH2:12][CH:13]=1)([CH3:7])[CH3:6])[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:21])[C:5]([CH3:7])([CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[CH3:6])[CH3:2]
|
Name
|
2-(1-benzyl-1,2,3,6-tetrahydro-pyridin-4-yl)-2-methyl-propionic acid ethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)C=1CCN(CC1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
solvents were evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C1CCNCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 760 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |